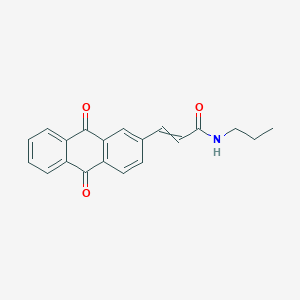
3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound is characterized by the presence of an anthracene core with two keto groups at positions 9 and 10, and an amide linkage at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide typically involves the reaction of 9,10-anthraquinone with appropriate amine derivatives under specific conditions. One common method involves the reaction of 9,10-anthraquinone with propylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyanthracene derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit certain enzymes involved in cellular metabolism, leading to cell death. The exact molecular targets and pathways may vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Similar structure with a chloroacetamide group.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Contains a methylbenzamide group instead of a propylprop-2-enamide group.
Uniqueness
3-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-N-propylprop-2-enamide is unique due to its specific amide linkage and the presence of a propyl group, which may confer distinct biological and chemical properties compared to other anthraquinone derivatives .
Propriétés
Numéro CAS |
79212-86-5 |
|---|---|
Formule moléculaire |
C20H17NO3 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
3-(9,10-dioxoanthracen-2-yl)-N-propylprop-2-enamide |
InChI |
InChI=1S/C20H17NO3/c1-2-11-21-18(22)10-8-13-7-9-16-17(12-13)20(24)15-6-4-3-5-14(15)19(16)23/h3-10,12H,2,11H2,1H3,(H,21,22) |
Clé InChI |
ACRKCJUITULDPP-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


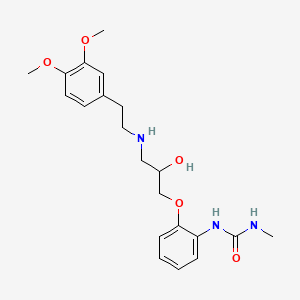

![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
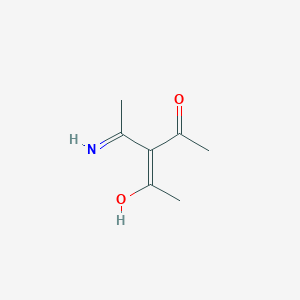
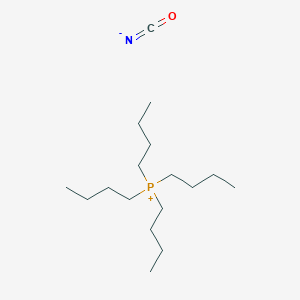
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)
![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)

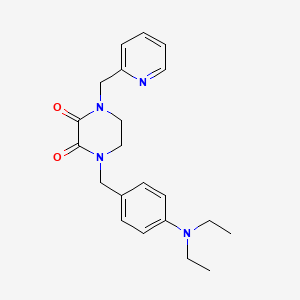

![[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444873.png)

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)
![N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide](/img/structure/B14444882.png)
